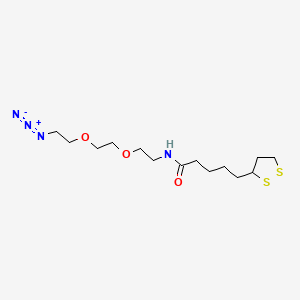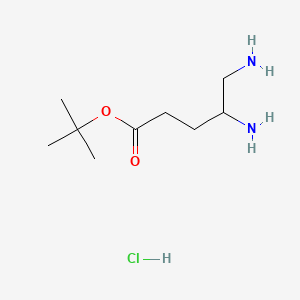
Tert-butyl 4,5-diaminopentanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Boc-amino-butyl-3-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-amino-butyl-3-amine hydrochloride typically involves the protection of the amino group with a Boc group. The process begins with the reaction of (S)-1-amino-butyl-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of (S)-1-Boc-amino-butyl-3-amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions: (S)-1-Boc-amino-butyl-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Reduction Reactions: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oximes or nitriles.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Primary amines after Boc deprotection.
Reduction: Primary amines.
Oxidation: Oximes or nitriles.
科学研究应用
(S)-1-Boc-amino-butyl-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-1-Boc-amino-butyl-3-amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group provides stability during reactions, allowing for selective functionalization. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
相似化合物的比较
- (S)-1-Boc-amino-butyl-2-amine hydrochloride
- (S)-1-Boc-amino-butyl-4-amine hydrochloride
- (S)-1-Boc-amino-pentyl-3-amine hydrochloride
Comparison: (S)-1-Boc-amino-butyl-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the Boc group and the length of the carbon chain influence its chemical behavior and applications.
属性
分子式 |
C9H21ClN2O2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC 名称 |
tert-butyl 4,5-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)5-4-7(11)6-10;/h7H,4-6,10-11H2,1-3H3;1H |
InChI 键 |
YPMWFFKVLWIRSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCC(CN)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



silane](/img/structure/B14068866.png)
![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)
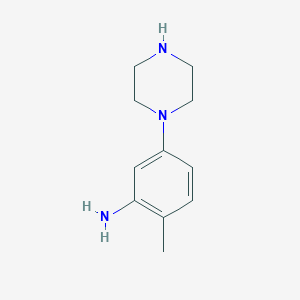
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
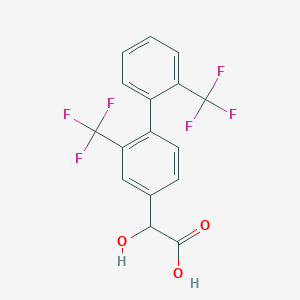
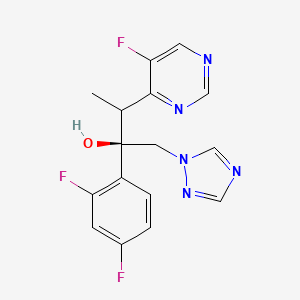
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
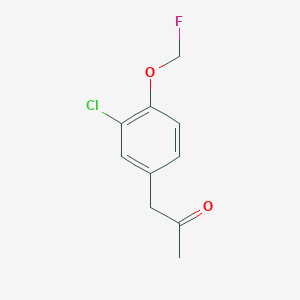
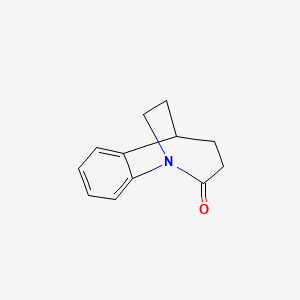

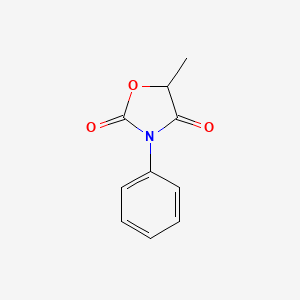
![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)
